molecular formula C8H13ClN2 B1432994 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1394040-48-2

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B1432994
CAS No.: 1394040-48-2
M. Wt: 172.65 g/mol
InChI Key: JGZHDRDWPLJCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a synthetically versatile azaindole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The pyrrolopyridine core is a biologically significant structure, recognized as a key intermediate in the development of compounds for various therapeutic areas . Azaindoles are considered bioisosteres of the indole molecular unit, which plays a crucial role in many biological processes, making this compound a valuable building block for the synthesis of more complex molecules targeting a range of biological pathways . Research into related pyrrolopyridine and azaindole analogues has demonstrated their potential as core structures in pharmacologically active compounds, including kinase inhibitors, antitumor agents, and thrombin inhibitors . This compound provides researchers with a strategic starting point for structure-activity relationship (SAR) studies and the exploration of new chemical entities in hit-to-lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHDRDWPLJCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-48-2
Record name 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Ring Formation

  • The pyrrolo[2,3-c]pyridine scaffold is commonly formed by intramolecular cyclization of appropriate precursors such as 4-aminopyridines or substituted pyridines with haloalkylamines or related intermediates.
  • A typical procedure involves heating a precursor compound under reflux in solvents like methanol or ethanol with a base (e.g., sodium hydroxide) to promote ring closure.
  • For example, a crude intermediate such as 4-[5-phenyl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-benzoic acid is treated with methanol and sodium hydroxide at 50 °C for 30 minutes, followed by acidification with concentrated hydrochloric acid to precipitate the product.

N-Methylation

  • The methylation at the N-1 position is typically achieved by reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • This step is usually performed after the ring system is established to ensure selective methylation at the nitrogen atom without affecting other functional groups.

Formation of Hydrochloride Salt

  • The free base form of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step is essential for improving the compound's stability, solubility, and ease of handling.
  • The hydrochloride salt typically precipitates out as a powder upon acidification and can be collected by filtration.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents/Conditions Description Outcome
1 Precursor (e.g., aminopyridine derivative), Methanol, 2.5 N NaOH, 50 °C, 30 min Cyclization to form pyrrolo[2,3-c]pyridine core Formation of ring system
2 Concentrated HCl Acidification to precipitate intermediate Isolation of intermediate
3 Methylating agent (e.g., methyl iodide), Base (e.g., K2CO3), Solvent (acetone) N-Methylation at N-1 position Formation of N-methyl derivative
4 HCl gas or aqueous HCl Salt formation Formation of hydrochloride salt

Purification and Characterization

  • The hydrochloride salt is isolated as a powder, often requiring recrystallization from solvents such as ethanol or methanol to achieve high purity.
  • Analytical techniques such as LC-MS, NMR spectroscopy, and melting point determination are used to confirm structure and purity.
  • Purity levels of 95% or higher are common in commercially available samples.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Data
Molecular Formula C8H13ClN2
Molecular Weight 172.66 g/mol
Appearance Powder
Storage Temperature 4 °C
Solubility Soluble in methanol, ethanol; forms hydrochloride salt upon acidification
Hazard Statements H302 (Harmful if swallowed), H315, H319, H335
Precautionary Measures Use protective equipment; handle under fume hood

Research Findings and Optimization Notes

  • Reaction temperature and time are critical for efficient cyclization; mild heating (around 50 °C) is sufficient to promote ring closure without decomposition.
  • The choice of methylating agent and base affects the selectivity and yield of N-methylation.
  • Acidification with concentrated hydrochloric acid must be controlled to avoid over-acidification, which can lead to side reactions or degradation.
  • High purity hydrochloride salt is achievable by recrystallization and careful drying under controlled temperature and humidity.

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Chloro and methoxy groups at the 5- or 7-positions (e.g., 10b, 10c) reduce steric hindrance compared to the target compound’s 1-methyl group, enabling higher synthetic yields (71–95%) . The methyl group on the nitrogen may hinder reactivity in certain coupling reactions.

Heterocyclic Analogues with Modified Core Structures

Table 2: Comparison with Pyrazolo- and Thieno-Pyridine Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (Da) Key Features Application
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Pyrazolo[3,4-c]pyridine C₈H₁₂ClN₃O₂ 217.65 Ester functional group Kinase inhibitor scaffold
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Pyrazolo[3,4-c]pyridine C₉H₁₄ClN₃O₂ 231.68 Ethyl ester; improved lipophilicity Preclinical drug candidate
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride Thieno[3,2-c]pyridine C₇H₁₀ClNS 175.68 Sulfur-containing analog Antithrombotic agent (e.g., clopidogrel analog)

Key Observations:

  • Core Modifications: Replacement of the pyrrole ring with pyrazole (e.g., pyrazolo[3,4-c]pyridines) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity . Thieno[3,2-c]pyridines replace nitrogen with sulfur, enhancing hydrophobic interactions .
  • Functional Groups : Ester derivatives (e.g., methyl/ethyl carboxylates) are common in kinase inhibitors, while the target compound lacks such groups, limiting its direct biological applicability .

Pharmacological Potential and Limitations

  • Target Compound: No direct pharmacological data are available.
  • Analogue Activity : 7-Methoxy-pyrrolo[2,3-c]pyridine derivatives (e.g., BMS-626529) exhibit antiviral activity, highlighting the scaffold’s versatility . The target compound’s saturation may limit membrane permeability compared to planar unsaturated analogs.

Biological Activity

1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a compound with significant biological activity. It belongs to the class of pyrrolopyridine derivatives, which have garnered attention for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Chemical Formula : C₈H₁₃ClN₂
  • Molecular Weight : 172.66 g/mol
  • IUPAC Name : 1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine; hydrochloride
  • PubChem CID : 71756231

Antitumor Activity

Research has indicated that pyrrolo[2,3-c]pyridine derivatives exhibit promising antitumor properties. For instance, studies have shown that modifications on the pyrrolopyridine scaffold can enhance antiproliferative activity against various cancer cell lines. In particular, compounds derived from this structure have been evaluated for their efficacy in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Antiviral Activity

Pyrrolo[2,3-c]pyridine derivatives have also been investigated for their antiviral properties. In vitro studies demonstrated that certain derivatives can inhibit the replication of viruses such as HIV-1. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyridine ring significantly influence antiviral activity. For example, compounds with electron-withdrawing groups showed enhanced efficacy against viral replication .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Mannich bases derived from this compound exhibited moderate activity against bacterial strains such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrolopyridine derivatives act by inhibiting key enzymes involved in cellular processes. For example, some compounds have been shown to inhibit kinases that play crucial roles in cancer cell signaling pathways.
  • Modulation of Gene Expression : Certain derivatives can influence gene expression related to apoptosis and cell proliferation.
  • Interaction with Receptors : These compounds may also interact with various receptors in the body, modulating physiological responses and contributing to their therapeutic effects.

Case Studies

StudyFindings
Study A (2021)Demonstrated significant antiproliferative effects on human cancer cell lines with IC50 values <10 µM for selected derivatives.
Study B (2020)Reported antiviral activity against HIV-1 with EC50 values around 1.65 µM for the most potent derivative tested.
Study C (2019)Showed moderate antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL for various derivatives.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride?

  • Methodology :

  • Step 1 : Start with 2-amino-3-nitro-4-methylpyridine. Convert it to the key intermediate 7-chloropyrrolo[2,3-c]pyridine via cyclization and chlorination steps .
  • Step 2 : Introduce the methyl group at the 1-position using NaH and methyl iodide (MeI) in THF at 0°C to room temperature .
  • Step 3 : Form the hydrochloride salt by reacting the free base with concentrated HCl in methanol, followed by stirring and crystallization .
    • Key Considerations : Optimize reaction time and temperature for methylation to avoid over-alkylation. Use anhydrous conditions to prevent hydrolysis.

Q. How can the structure of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR and 2D experiments (e.g., COSY, HMBC) to confirm regiochemistry and hydrogenation states of the pyrrolo-pyridine scaffold .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and salt formation (HCl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Advanced Research Questions

Q. What strategies improve yield and purity during synthesis?

  • Purification Methods :

  • Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
  • Recrystallize the hydrochloride salt from methanol/ether mixtures to enhance purity (>95%) .
    • Yield Optimization :
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of methyl iodide (1.2–1.5 equivalents) to minimize side products .

Q. How is proton pump inhibition activity evaluated for this compound?

  • In Vitro Assays :

  • Use gastric H⁺/K⁺-ATPase vesicles isolated from pig stomach mucosa. Measure ATPase activity spectrophotometrically (λ = 340 nm) using NADH-coupled assays .
  • Compare IC₅₀ values with omeprazole as a positive control. Reversibility can be tested via dialysis to assess binding kinetics .

Q. How are structure-activity relationships (SAR) studied for derivatives of this scaffold?

  • SAR Design :

  • Introduce substituents (e.g., Cl, CF₃, methoxy) at positions 4, 5, or 7 to modulate electronic and steric effects .
  • Evaluate cytotoxicity against cancer cell lines (e.g., A431, EGFR-overexpressing cells) to link substituents to activity .
    • Example SAR Table :
Substituent PositionGroupBiological Activity (IC₅₀, µM)
4Cl0.45 (A431 cells)
5CF₃0.28 (A431 cells)
7OCH₃0.62 (A431 cells)
Data derived from in vitro screening in .

Q. How can contradictory data in biological assays be resolved?

  • Troubleshooting Steps :

  • Validate cell line authenticity (e.g., STR profiling for A431 cells) .
  • Standardize assay conditions (e.g., serum concentration, incubation time) to reduce variability.
  • Replicate experiments across independent labs using identical compound batches .

Q. What computational approaches predict binding affinity for kinase targets?

  • Methods :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of EGFR or SSAO enzymes .
  • Apply QSPR models to correlate substituent properties (logP, polar surface area) with activity .

Q. How are in vivo pharmacokinetics and toxicity profiles assessed?

  • Preclinical Workflow :

  • ADME Studies : Administer the compound to rodents (IV/oral) and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) and monitor liver/kidney function biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride
Reactant of Route 2
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.